(E)-1-iodododec-1-ene
Description
(E)-1-Iodododec-1-ene is a halogenated alkene characterized by a 12-carbon chain with an iodine atom and a double bond in the E-configuration at the first position. This compound is widely utilized in organic synthesis, particularly in cross-coupling reactions, due to the iodine substituent’s role as an efficient leaving group. For example, it has been employed in copper hydride-catalyzed enantioselective synthesis to produce axially chiral allenes and in palladium/copper-mediated Sonogashira-type couplings to generate alkynylcyclopropanes . Its reactivity stems from the polarized C–I bond, which facilitates substitution reactions under mild conditions.
Properties
IUPAC Name |
(E)-1-iodododec-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23I/c1-2-3-4-5-6-7-8-9-10-11-12-13/h11-12H,2-10H2,1H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEAYYZTUNNTKM-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC/C=C/I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-1-Iodododec-1-ene can be synthesized through several methods, including:
Halogenation of Alkenes: One common method involves the addition of iodine to a dodecene precursor. This reaction typically requires a catalyst such as silver nitrate and is conducted under mild conditions to ensure the trans configuration is maintained.
Hydroiodination: Another method involves the hydroiodination of dodec-1-yne, where hydrogen iodide is added across the triple bond in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the purity of the final product.
Chemical Reactions Analysis
(E)-1-Iodododec-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones, depending on the reagents and conditions used.
Reduction Reactions: Reduction of this compound can yield dodecane, especially when using hydrogen gas in the presence of a metal catalyst like palladium.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous ethanol.
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon.
Major Products Formed:
Substitution: 1-dodecanol.
Oxidation: 1-dodecanone.
Reduction: Dodecane.
Scientific Research Applications
(E)-1-Iodododec-1-ene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of specialized polymers and resins, contributing to advancements in material science.
Biological Studies: Researchers utilize this compound in the study of iodine-containing compounds’ biological activities, exploring potential therapeutic applications.
Mechanism of Action
The mechanism of action of (E)-1-iodododec-1-ene involves its reactivity due to the presence of the iodine atom, which is a good leaving group. This property facilitates various substitution and elimination reactions. The compound can interact with molecular targets through halogen bonding, influencing pathways involved in organic synthesis and potentially biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (E)-1-iodododec-1-ene with three structurally related compounds: cyclic derivatives (1E)-1-methoxycyclododecene and 1-cyclododecen-1-ol acetate, as well as the linear alkene Dec-1-ene. Key differences in molecular properties, reactivity, and applications are highlighted.
Structural and Physicochemical Properties
Key Observations :
- Chain vs. Cyclic Structure : this compound’s linear chain enables diverse functionalization at the terminal position, whereas cyclic analogs (e.g., 1-cyclododecen-1-ol acetate) exhibit constrained geometry, influencing steric and electronic properties.
- Substituent Effects : The iodine atom in this compound enhances electrophilicity, making it reactive in cross-couplings. In contrast, methoxy and acetate groups in cyclic derivatives are less reactive in substitution but may participate in hydrogen bonding or solvolysis.
- Molecular Weight : The iodine substituent contributes to a significantly higher molar mass (~294 g/mol) compared to oxygen-containing cyclic analogs (~196–224 g/mol).
This compound
- Reactivity: Participates in Pd/Cu-catalyzed cross-couplings (e.g., Sonogashira reactions) to form carbon-carbon bonds. For example, it reacts with ethynylcyclopropane to yield (E)-tetradec-3-en-1-ynylcyclopropane with 66% isolated yield .
- Applications : Key intermediate in synthesizing chiral allenes and complex hydrocarbons .
Cyclic Derivatives (1E)-1-Methoxycyclododecene and 1-Cyclododecen-1-ol Acetate
- Reactivity : The methoxy and acetate groups are less prone to substitution but may undergo hydrolysis or elimination under acidic/basic conditions. Their cyclic structures limit conformational flexibility, reducing accessibility in sterically demanding reactions.
- Applications: Potential intermediates in polymer chemistry or fragrance synthesis due to their stable cyclic frameworks .
Dec-1-ene
Research Findings and Performance Metrics
- Efficiency in Cross-Couplings: this compound demonstrates moderate efficiency in Sonogashira reactions (66% yield, 82% based on consumed starting material) , comparable to other iodinated alkenes. Cyclic analogs are less studied in such reactions due to lower leaving-group ability.
- Thermal Stability : The C–I bond in this compound is thermally labile compared to C–O bonds in cyclic derivatives, necessitating controlled reaction temperatures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
